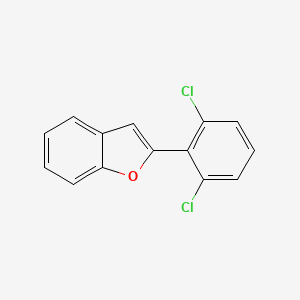

2-(2,6-Dichlorophenyl)-1-benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O/c15-10-5-3-6-11(16)14(10)13-8-9-4-1-2-7-12(9)17-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSHJPORAABXQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491447 | |

| Record name | 2-(2,6-Dichlorophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62924-12-3 | |

| Record name | 2-(2,6-Dichlorophenyl)-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 2,6 Dichlorophenyl 1 Benzofuran and Analogous Systems

General Approaches to Benzofuran (B130515) Synthesis

The construction of the benzofuran ring system can be achieved through a variety of synthetic methodologies, which have evolved from classical condensation reactions to modern transition-metal-catalyzed processes. researchgate.netwikipedia.org

Cyclization Strategies for Benzofuran Ring Formation

Intramolecular cyclization is a cornerstone of benzofuran synthesis, involving the formation of the crucial C-O or C-C bond to close the furan (B31954) ring onto the benzene (B151609) core. mdpi.com

One of the earliest methods is the Perkin synthesis , which originally involved the cyclization of coumarin (B35378) derivatives. nih.govethernet.edu.et A more common and versatile approach involves the intramolecular cyclization of appropriately substituted phenols. For instance, α-phenoxycarbonyl compounds can undergo intramolecular Friedel-Crafts-type acylation or related condensations to form the five-membered furanoid ring. researchgate.net

Another widely used strategy is the acid-promoted cyclization of ortho-alkenylphenols, such as 2-hydroxystilbenes, which can be converted to 2-arylbenzofurans. nih.gov This transformation can be mediated by various reagents, including hypervalent iodine compounds like (diacetoxyiodo)benzene (B116549) [PhI(OAc)₂], which offers a metal-free alternative. organic-chemistry.org Similarly, the cyclodehydration of 2-methoxydeoxybenzoins in the presence of strong acids like HBr is an effective route to 2-arylbenzofurans. mdpi.com

The following table summarizes key cyclization strategies.

Table 1: Key Cyclization Strategies for Benzofuran Ring Formation| Starting Material Type | Reaction Name/Type | Key Reagents | Product Type | Reference(s) |

|---|---|---|---|---|

| o-Hydroxyacetophenone | Acylation & Intramolecular Cyclization | Acid chlorides, Low-valent titanium | Substituted benzofurans | nih.gov |

| o-Hydroxystilbenes | Oxidative Cyclization | PhI(OAc)₂, m-CPBA | 2-Arylbenzofurans | mdpi.comorganic-chemistry.org |

| Phenols & α-Haloketones | Condensation & Cyclodehydration | TiCl₄ | Substituted benzofurans | dntb.gov.ua |

| Salicylaldehydes | McMurry Coupling & Oxidative Cyclization | TiCl₄, LiAlH₄, then oxidant | 2-Arylbenzofurans | nih.gov |

Transition-Metal Catalyzed Methodologies for Benzofuran Assembly

Transition-metal catalysis has revolutionized benzofuran synthesis, offering high efficiency, selectivity, and functional group tolerance. nih.gov Palladium, copper, rhodium, and ruthenium are among the most frequently employed metals. dntb.gov.uanih.gov

Palladium-catalyzed reactions are particularly prominent. These include intramolecular Heck reactions, Sonogashira couplings followed by cyclization, and direct C-H functionalization. dntb.gov.uanih.gov For example, 2-iodophenols can be coupled with terminal alkynes (Sonogashira coupling) and subsequently cyclized to form 2-substituted benzofurans. dntb.gov.uasemanticscholar.org A powerful one-pot method involves the palladium-catalyzed reaction of 2-halophenols with terminal alkynes, proceeding through a cascade of Sonogashira coupling and intramolecular O-arylation. acs.org

Copper-catalyzed methods are also widely used, often for coupling o-halophenols with acetylenes. nih.gov Copper iodide is a common co-catalyst in palladium-catalyzed Sonogashira reactions. nih.govsemanticscholar.org

Rhodium and Ruthenium catalysts have been utilized for C-H activation and annulation strategies. For example, ruthenium can catalyze the reaction between m-hydroxybenzoic acids and alkynes to yield benzofuran derivatives through C-H alkenylation and subsequent annulation. nih.gov

Table 2: Examples of Transition-Metal Catalyzed Benzofuran Synthesis

| Catalyst System | Starting Materials | Reaction Type | Reference(s) |

|---|---|---|---|

| Pd(OAc)₂, Ligand | o-Hydroxyarylacetonitriles, Sodium sulfinates | Tandem desulfinative addition/annulation | mdpi.com |

| PdCl₂(PPh₃)₂, CuI | o-Iodophenols, Terminal alkynes | Sonogashira coupling/cyclization | semanticscholar.org |

| Ru-catalyst, Mg(OAc)₂ | m-Hydroxybenzoic acids, Alkynes | C-H alkenylation/annulation | nih.gov |

| CuBr | Salicylaldehydes, Amines, Calcium carbide | One-pot multicomponent reaction | dntb.gov.ua |

Electrochemical and Photochemical Synthesis of Benzofurans

In recent years, electrochemical and photochemical methods have emerged as sustainable and innovative alternatives for benzofuran synthesis. dntb.gov.ua These techniques can often proceed under mild conditions without the need for harsh reagents.

Electrochemical synthesis can be employed for the cyclization of 2-alkynylphenols. For instance, the electrolysis of 2-alkynylphenols in the presence of diselenides using platinum electrodes can furnish substituted benzofurans in high yields. semanticscholar.org

Photochemical reactions provide another route. A notable example is the intramolecular photochemical Wittig reaction, which can be used to construct the benzofuran ring system. harvard.edu While this method often results in fewer by-products, the yields can be comparatively lower. harvard.edu Ruthenium-catalyzed photochemical synthesis via oxidative [3+2] cycloadditions of phenols and alkenes has also been reported for producing dihydrobenzofuran derivatives.

Targeted Synthesis of 2-(2,6-Dichlorophenyl)-1-benzofuran and Related Dichlorophenyl-Substituted Benzofurans

The synthesis of the specific target molecule, this compound, requires strategies that not only form the benzofuran core but also regioselectively install the dichlorophenyl group at the C-2 position.

Regioselective Synthesis of 2-Substituted Benzofurans

Achieving regiocontrol to favor substitution at the C-2 position is a critical challenge in benzofuran synthesis. Several methods have been developed to address this.

A controlled, temperature-dependent synthesis can produce either 2- or 3-substituted benzofurans from 1-(2-hydroxyphenyl)-2-chloroethanones. nih.gov The addition of a Grignard reagent can lead to a 2-substituted product via a mdpi.comdntb.gov.ua-aryl migration. nih.gov Another reliable method is the palladium-catalyzed reaction of 2-haloallylic acetates with phenols, which proceeds via intermolecular attack of the phenol (B47542) nucleophile followed by intramolecular cyclization to yield 2-substituted benzofurans. researchgate.net

Furthermore, the palladium-catalyzed coupling of simple phenols with trichloroethylene (B50587) and boronic acids provides a two-step, one-pot sequence involving Suzuki cross-coupling and direct arylation to afford 2-substituted benzofurans. mdpi.com

Introduction of the Dichlorophenyl Moiety via Established Synthetic Routes

The most direct and widely applicable method for introducing the 2,6-dichlorophenyl group onto the C-2 position of a pre-formed benzofuran ring is through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a highly effective strategy. This reaction typically involves the coupling of a 2-halobenzofuran (e.g., 2-bromobenzofuran (B1272952) or 2-fluorobenzofuran) with (2,6-dichlorophenyl)boronic acid. mdpi.comnih.govbeilstein-journals.org The latter is a commercially available reagent. bldpharm.comsigmaaldrich.comambeed.com The reaction is performed in the presence of a palladium catalyst, such as a Pd(II) complex or Pd(OAc)₂, and a base like K₂CO₃ in a suitable solvent system, often aqueous ethanol. mdpi.comnih.gov This methodology is robust, tolerates a wide range of functional groups, and generally provides good to excellent yields. semanticscholar.org

Table 3: Hypothetical Suzuki-Miyaura Synthesis of this compound

| Component | Example Reagent/Condition | Purpose | Reference(s) |

|---|---|---|---|

| Benzofuran Substrate | 2-Bromobenzofuran | Electrophilic partner | dntb.gov.ua |

| Arylating Agent | (2,6-Dichlorophenyl)boronic acid | Nucleophilic partner | bldpharm.comsigmaaldrich.com |

| Catalyst | Pd(II) complex, Pd(OAc)₂, or Ni(cod)₂ | Catalyzes the C-C bond formation | mdpi.combeilstein-journals.org |

| Base | K₂CO₃, CsF | Activates the boronic acid | harvard.edumdpi.com |

| Solvent | EtOH/H₂O, Dioxane, DMF | Reaction medium | harvard.edumdpi.com |

| Temperature | 80–110 °C | Provides activation energy | harvard.edumdpi.com |

Other cross-coupling reactions are also viable:

Stille Coupling: This reaction would involve coupling an organostannane, such as 2-(tributylstannyl)benzofuran, with 1-bromo-2,6-dichlorobenzene in the presence of a palladium catalyst. harvard.eduwikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups. wikipedia.org

Heck Reaction: While typically used to form substituted alkenes, variations of the Heck reaction can be used to construct the aryl-heteroaryl bond. wikipedia.orgorganic-chemistry.orglibretexts.org This could involve the reaction of 2-halobenzofuran with 2,6-dichlorostyrene (B1197034) or a related alkene precursor under palladium catalysis.

An alternative approach involves building the entire molecule from precursors containing the dichlorophenyl moiety. For example, a substituted 2-cyanophenol can undergo condensation with 1-(2,6-dichlorophenyl)-2-haloethanone in the presence of a base to directly form the target structure. google.com

Methodologies for Structural Elucidation and Purity Assessment

The definitive identification and confirmation of the structure of this compound, along with the assessment of its purity, rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular framework, functional groups, and the presence of any impurities.

Structural Elucidation: For analogous heterocyclic structures, a suite of spectroscopic methods is typically employed. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental.

¹H NMR (Proton NMR) provides information on the number of different types of protons and their neighboring environments. For a related compound, (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, signals corresponding to the benzofuran moiety and the substituted phenyl ring were distinctly observed. mdpi.com

¹³C NMR (Carbon-13 NMR) is used to identify all non-equivalent carbon atoms in the molecule, confirming the carbon skeleton. In the analysis of the aforementioned trichlorophenyl hydrazine (B178648) derivative, characteristic signals for the C=N carbon and the carbons of the benzofuran and trichlorophenyl rings were identified and assigned. mdpi.com

Infrared (IR) Spectroscopy is another vital tool used to identify the presence of specific functional groups within the molecule. The analysis of related benzofuran derivatives by IR spectroscopy helps in confirming the structural integrity of the synthesized compounds.

X-Ray Crystallography offers the most definitive structural proof by providing a three-dimensional model of the molecule. For crystalline compounds, this technique determines the precise spatial arrangement of atoms and the conformation of the molecule. In a study on a similar benzofuran derivative, X-ray diffraction was used to confirm the molecular structure and analyze the planarity and twist angles between the different ring systems within the molecule. mdpi.com

Purity Assessment: The purity of the final compound is critical and is typically assessed using chromatographic methods coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is effective for analyzing reaction products and identifying metabolites of benzofuran derivatives. researchgate.net

High-Performance Liquid Chromatography (HPLC) is another cornerstone for purity assessment, particularly for less volatile compounds. It separates the target compound from unreacted starting materials and by-products, allowing for quantification of its purity.

Synthetic Routes to Related Dichlorophenyl-Containing Aromatic and Heterocyclic Compounds

The synthesis of heterocyclic compounds bearing a dichlorophenyl substituent is a significant area of research, driven by their potential applications. Various synthetic strategies have been developed to construct these complex molecules.

Condensation Reactions Involving 2,6-Dichlorophenyl Precursors

Condensation reactions are a powerful class of reactions for forming carbon-carbon bonds, essential for assembling complex aromatic and heterocyclic systems. prepchem.comsigmaaldrich.com These reactions typically involve the combination of two molecules with the elimination of a small molecule, such as water. sigmaaldrich.com

A key precursor for introducing the 2,6-dichlorophenyl moiety is 2,6-dichlorobenzaldehyde (B137635) . prepchem.comgoogle.com This aldehyde can undergo condensation with a variety of nucleophiles. For instance, an aldol-type condensation between 2,6-dichlorobenzaldehyde and a ketone, such as an appropriately substituted ortho-hydroxyacetophenone, can be envisioned. This reaction would form a chalcone (B49325) intermediate, which can subsequently undergo oxidative cyclization to yield the this compound scaffold.

The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is particularly relevant. It involves the reaction of an aldehyde (with no α-hydrogens, like 2,6-dichlorobenzaldehyde) with a ketone under basic or acidic conditions. Such strategies have been used in the condensation of various benzaldehydes with 2-acetylpyridine (B122185) to create complex heterocyclic systems. rsc.org The reactivity of the aldehyde and the choice of catalyst are crucial for the success of these synthetic routes.

Synthesis of Halogenated Phenyl-Substituted Heterocycles

The incorporation of halogenated phenyl groups into heterocyclic frameworks is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of molecules.

Numerous methods exist for the synthesis of these compounds:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts are extensively used for forming C-C and C-N bonds. For example, the synthesis of benzofuran derivatives can be achieved through palladium-catalyzed reactions involving aryl boronic acids and substituted phenols. nih.gov

Multi-Component Reactions: One-pot, multi-component syntheses are efficient for building complex molecules. The Biginelli reaction, for instance, involves a cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. researchgate.net A variation of this could use a dichlorophenyl-substituted aldehyde to create a corresponding halogenated pyrimidine (B1678525) derivative.

Cyclization of Precursors: The synthesis of 2,6-dichloropyridine (B45657) can be achieved by the high-temperature chlorination of 2-chloropyridine. google.com This halogenated pyridine (B92270) can then serve as a building block for more complex structures. Similarly, other heterocycles can be constructed through the cyclization of precursors already containing the dichlorophenyl group. For example, 2-((2,6-dichlorophenyl)amino)benzaldehyde (B195803) is a known impurity in the synthesis of Diclofenac and represents a pre-formed dichlorophenyl-substituted aromatic aldehyde ready for further heterocyclic annulation. nih.gov

These diverse synthetic strategies highlight the modularity and versatility of modern organic chemistry in creating a wide array of functionalized heterocyclic compounds containing the 2,6-dichlorophenyl moiety.

Theoretical and Computational Investigations of 2 2,6 Dichlorophenyl 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(2,6-Dichlorophenyl)-1-benzofuran at a molecular level. These computational techniques offer a detailed perspective on its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set, are employed to determine the optimized molecular geometry. These studies provide precise information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic structure is also explored, revealing the distribution of electrons within the molecule. This includes the analysis of Mulliken atomic charges, which helps in identifying the charge distribution on individual atoms. Such information is vital for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For this compound, FMO analysis helps in predicting its reactivity in various chemical reactions. The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

No specific numerical data for the HOMO, LUMO, and energy gap of this compound was found in the search results. The table is provided as a template for when such data becomes available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule in three dimensions. libretexts.orgreadthedocs.io These maps illustrate the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). libretexts.orgresearchgate.net

In an MEP map, different colors represent different potential values. Typically, red indicates regions of high negative potential, associated with lone pairs of electrons and a tendency for electrophilic attack. Conversely, blue represents areas of high positive potential, usually around hydrogen atoms or other electron-deficient sites, which are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would reveal the most likely sites for intermolecular interactions.

Global Chemical Reactivity Descriptors: Chemical Hardness, Softness, Chemical Potential, and Electrophilicity Index

Global chemical reactivity descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.netresearchgate.net These descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily a molecule's electron cloud can be polarized. A softer molecule is more reactive. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Chemical Potential (μ) | - |

| Electrophilicity Index (ω) | - |

No specific numerical data for the global chemical reactivity descriptors of this compound was found in the search results. The table is provided as a template for when such data becomes available.

Computational Prediction of Spectroscopic Parameters (e.g., UV-Vis via TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. sci-hub.semdpi.comrsc.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum, providing information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). sci-hub.se For this compound, these calculations can help to understand its photophysical properties and how it interacts with light. sci-hub.se

Conformational Analysis and Molecular Stability Studies

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. These studies are crucial for determining the most stable conformation of the molecule, which is the one with the lowest energy. physchemres.org

Molecular Modeling Approaches

Molecular modeling has become an indispensable tool in medicinal chemistry and materials science for predicting the behavior and interactions of novel compounds. These computational techniques offer insights into molecular properties, potential biological targets, and structure-activity relationships, thereby guiding synthetic efforts and biological evaluations. However, specific applications of these methods to this compound are not documented in available research.

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is frequently employed to forecast the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mode.

A comprehensive search of scientific databases for molecular docking simulations involving this compound did not yield any specific studies. While numerous research articles detail the docking of other benzofuran (B130515) derivatives against various biological targets like enzymes and receptors, data pertaining to the interaction predictions for this compound remains unpublished or unindexed.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These studies are crucial for optimizing lead compounds in drug discovery by identifying the key molecular descriptors that influence activity.

There are no specific QSAR studies reported in the literature for this compound. The existing body of QSAR research on the benzofuran scaffold focuses on other series of derivatives, exploring how different substituents impact their biological activities, such as anticancer or antimicrobial effects. Without a dataset of biological activities for a series of compounds including this compound, the development of a specific QSAR model is not feasible.

Mechanistic Investigations into the Formation and Reactivity of 2 2,6 Dichlorophenyl 1 Benzofuran

Reaction Mechanism Elucidation for Benzofuran (B130515) Formation

The construction of the 2-arylbenzofuran scaffold can be achieved through various synthetic strategies, often involving transition-metal catalysis. These methods typically involve the coupling of a phenol (B47542) derivative with a substituted alkyne or aryl halide, followed by a cyclization step. nih.govacs.orgacs.org

The formation of 2-arylbenzofurans, including the 2-(2,6-dichlorophenyl) derivative, is often accomplished through cascade reactions catalyzed by transition metals like palladium and copper. acs.orgacs.org A prevalent and efficient method is the one-pot synthesis starting from a 2-halophenol and an aryl halide. acs.org

One widely accepted pathway involves a sequence of Sonogashira coupling reactions followed by an intramolecular cyclization. The general mechanism can be outlined as follows:

First Sonogashira Coupling: A palladium/copper co-catalytic system facilitates the coupling of a protected acetylene (B1199291) source, such as ethynyltrimethylsilane, with a 2-halophenol.

Deprotection: The silyl (B83357) protecting group is removed to yield a 2-ethynylphenol (B1266645) intermediate.

Second Sonogashira Coupling: The same catalytic system then promotes the coupling of the 2-ethynylphenol with an aryl halide, in this case, 1-bromo-2,6-dichlorobenzene or 1-iodo-2,6-dichlorobenzene. This forms a 2-(arylethynyl)phenol intermediate.

Intramolecular Cyclization (O-Arylation): The final step is an intramolecular 5-endo-dig cyclization, where the phenolic oxygen attacks the alkyne, often promoted by the catalyst, to form the benzofuran ring. acs.org

An alternative, copper-mediated pathway involves the oxidative annulation of phenols and unactivated internal alkynes. Mechanistic studies suggest this proceeds through a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. rsc.org Organocatalytic methods have also been developed, which proceed through different intermediates, such as direct α-arylation pathways, avoiding the use of transition metals. nih.gov

Table 1: Common Catalytic Systems for 2-Arylbenzofuran Synthesis

| Catalyst System | Reactants | Key Intermediates | Reference |

| PdCl₂(PPh₃)₂ / CuI / Base | 2-Halophenol, Terminal Alkyne | 2-(Arylethynyl)phenol | acs.org |

| Gold (e.g., JohnPhosAuCl/AgNTf₂) | Alkynyl Esters, Quinols | Gold-vinylidene complex | nih.gov |

| Ruthenium / Base | m-Hydroxybenzoic Acids, Alkynes | Alkenylated acid | nih.gov |

| Copper Iodide / Base | o-Hydroxy Aldehydes, Amines, Alkynes | Copper acetylide, Iminium ion | nih.gov |

Modern spectroscopic techniques are invaluable for elucidating complex reaction mechanisms by monitoring the concentration of reactants, intermediates, and products in real-time. For benzofuran synthesis, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can be employed.

For instance, in situ FTIR can track the disappearance of the characteristic vibrational bands of the starting materials (e.g., the O-H stretch of the phenol and the C≡C stretch of the alkyne) and the appearance of bands corresponding to the benzofuran product. Similarly, ¹H NMR and ¹³C NMR can be used to identify transient intermediates. In more advanced applications, specialized techniques like rapid-injection NMR can provide snapshots of the reaction at very short timescales, offering deeper mechanistic insights. While specific studies monitoring the formation of 2-(2,6-Dichlorophenyl)-1-benzofuran are not prevalent, the principles from related syntheses are directly applicable. nih.gov

Mechanistic Aspects of Substituent Effects, Particularly the 2,6-Dichlorophenyl Group

The substituents on the aryl group at the 2-position of the benzofuran ring play a critical role in determining the reaction's outcome. The 2,6-dichlorophenyl group is particularly influential due to the combined steric and electronic effects of the two ortho-chlorine atoms.

Halogen substituents, being electron-withdrawing through induction but electron-donating through resonance, have a dualistic nature. In the case of the 2,6-dichlorophenyl group, the inductive effect generally dominates, making the phenyl ring electron-deficient. This electronic property can influence the rate of catalytic steps. For example, in palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the aryl halide (1-halo-2,6-dichlorobenzene) to the Pd(0) catalyst is affected by the electron density of the aryl halide.

Furthermore, the presence of halogens can direct the regioselectivity of certain reactions. In electrophilic aromatic substitutions, the directing effects of substituents are well-known. youtube.com While not a substitution reaction on the dichlorophenyl ring itself, the electronic nature of this group can influence the reactivity of the benzofuran system to which it is attached. The presence of multiple halogen substituents is also crucial for subsequent functionalization, as they can serve as handles for further cross-coupling reactions. nih.gov

The 2,6-disubstitution pattern on the phenyl ring introduces significant steric hindrance. This steric bulk can have several consequences on the reaction mechanism:

Torsional Angle: The steric clash between the ortho-chlorine atoms and the benzofuran ring system forces the phenyl ring to twist out of the plane of the benzofuran core. This increased dihedral angle reduces π-conjugation between the two ring systems.

Catalyst Interaction: The steric hindrance can impede the approach of a bulky catalyst to the reaction center, potentially slowing down reaction rates compared to less substituted analogues.

Intermediate Stability: The stability of certain intermediates, such as a planar transition state, might be disfavored, potentially opening up alternative reaction pathways.

Table 2: Predicted Effects of the 2,6-Dichlorophenyl Group on Benzofuran Synthesis

| Effect | Consequence on Reaction Mechanism |

| Steric Hindrance | - Increases dihedral angle between rings, reducing conjugation. - May slow reaction rates by impeding catalyst approach. - Can influence the geometry and stability of transition states. |

| Electronic Effect (Inductive Withdrawal) | - Makes the dichlorophenyl ring electron-poor. - Can increase the rate of oxidative addition of the corresponding aryl halide. - Influences the overall electron density of the final benzofuran product. |

Mechanistic Insights from Related Dichlorophenyl-Substituted Systems

Studying the reactivity of other heterocyclic systems bearing a dichlorophenyl substituent can provide valuable analogous insights. For example, the compound AM-251, which contains a 1-(2,4-dichlorophenyl)pyrazole moiety, is a well-studied cannabinoid receptor antagonist. wikipedia.org While the substitution pattern is different (2,4-dichloro vs. 2,6-dichloro), the synthesis and reactivity studies of such compounds highlight how the dichlorophenyl group is incorporated and how it influences the properties of the final molecule. wikipedia.org

Similarly, investigations into the reactions of pyrroles with dichlorocarbene (B158193) to form 3-chloropyridines demonstrate how dichlorinated reagents can participate in heterocyclic transformations and ring expansions, offering a point of comparison for the reactivity of chlorine-substituted systems. rsc.org The synthesis of heteroaryl sulfonamides using 2,4,6-trichlorophenyl chlorosulfate (B8482658) as a reagent also provides a case study on the reactivity of polysubstituted chlorinated phenyl compounds in coupling reactions. acs.org These related systems collectively underscore the significant impact of the steric and electronic profile of dichlorophenyl groups on reaction pathways and molecular properties.

Coordination Chemistry and Ligand Effects in Metal Complexes Containing Dichlorophenyl Groups

The coordination chemistry of ligands bearing dichlorophenyl groups is a critical aspect in understanding the catalytic cycles that may be involved in the synthesis and subsequent reactions of this compound. The electronic and steric properties of the dichlorophenyl moiety can significantly influence the stability, reactivity, and selectivity of metal complexes. numberanalytics.com

Transition metals are central to many catalytic processes for forming benzofurans, with palladium, copper, gold, and silver being notable examples. nih.gov In a hypothetical catalytic cycle for the formation of this compound, the dichlorophenyl group could be part of a precursor molecule that coordinates to a metal center. The nature of this coordination and the effect of the chloro substituents are paramount.

Ligand Effects:

The term "ligand effects" describes how the properties of a ligand influence the metal center's behavior in a catalytic reaction. numberanalytics.com These effects are broadly categorized into electronic and steric effects.

Electronic Effects: The two chlorine atoms on the phenyl ring are strongly electron-withdrawing. This inductive effect decreases the electron density on the phenyl ring and, consequently, on any atom of the ligand that coordinates to a metal. This can make the ligand a poorer electron donor, which in turn can increase the electrophilicity of the metal center. A more electrophilic metal center may be more reactive towards nucleophilic attack, a key step in many catalytic cycles.

Steric Effects: The chlorine atoms in the 2 and 6 positions of the phenyl group impose significant steric hindrance. This bulkiness can influence the coordination number of the metal complex, favoring lower coordination numbers. youtube.com It can also direct the regioselectivity of reactions by blocking certain coordination sites on the metal, thereby controlling the orientation of other substrates in the coordination sphere. units.it For instance, in a cross-coupling reaction to form the benzofuran, the steric bulk of the dichlorophenyl group could favor the formation of a specific isomer.

Below is a table summarizing the potential effects of dichlorophenyl-containing ligands on different metal catalysts that are commonly used in benzofuran synthesis.

| Metal Catalyst | Potential Ligand Effects of Dichlorophenyl Group | Implication for this compound Synthesis |

| Palladium | The electron-withdrawing nature can enhance the oxidative addition step. Steric bulk can influence the rate of reductive elimination. | May facilitate the coupling of a dichlorophenyl-containing precursor with a phenol derivative. |

| Copper | The steric hindrance can control the geometry of the copper complex, potentially leading to higher selectivity. | In a Sonogashira-type coupling, it could favor the desired cyclization to form the benzofuran ring. |

| Gold | The electron-deficient nature of the ligand can stabilize higher oxidation states of gold, which might be involved in the catalytic cycle. | Could play a role in activating an alkyne precursor for the cyclization reaction. |

Investigations into Oxidative and Reductive Pathways

The oxidative and reductive pathways of this compound are of interest for understanding its stability, potential degradation mechanisms, and its behavior in electrochemical applications. The benzofuran core and the dichlorophenyl substituent both contribute to the molecule's redox properties.

Oxidative Pathways:

Benzofurans can undergo oxidation, particularly at the electron-rich furan (B31954) ring. The C2-C3 double bond is susceptible to electrophilic attack and oxidation. researchgate.net Photooxygenation of some benzofuran derivatives has been shown to yield dioxetanes, which can then rearrange to other products. researchgate.net

For this compound, the presence of the electron-withdrawing dichlorophenyl group at the 2-position is expected to make the benzofuran ring less susceptible to oxidation compared to unsubstituted benzofuran. However, under strong oxidizing conditions, degradation of the molecule is still possible.

Potential sites of oxidation include:

The C2-C3 double bond of the benzofuran ring.

The benzene (B151609) ring of the benzofuran moiety.

The dichlorophenyl ring, although the chloro substituents are deactivating.

Reductive Pathways:

The reduction of benzofurans is less common than their oxidation. However, catalytic hydrogenation can reduce the furan ring. The dichlorophenyl group contains two carbon-chlorine bonds, which can be susceptible to reductive cleavage under certain conditions, such as with specific metal catalysts or through electrochemical reduction.

A hypothetical study on the electrochemical reduction of this compound could reveal the potentials at which the different reducible groups are affected. A possible sequence of reduction events is presented in the table below.

| Reduction Step | Potential Reaction | Notes |

| 1 | Reduction of the C2-C3 double bond | This would result in the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. |

| 2 | Reductive dehalogenation of a C-Cl bond | This would lead to a monochlorophenyl-substituted benzofuran. |

| 3 | Complete dehalogenation | This would yield 2-phenyl-1-benzofuran. |

The actual pathway would depend on the reaction conditions, including the reducing agent or the applied electrochemical potential.

Structure Activity Relationship Sar Studies of 2 2,6 Dichlorophenyl 1 Benzofuran and Its Derivatives

Impact of Benzofuran (B130515) Core Modifications on Molecular Activity

The benzofuran core is a versatile scaffold found in numerous biologically active natural and synthetic products. researchgate.netnih.gov Modifications to this core, including substitutions at various positions, can significantly influence the compound's molecular activity. nih.gov

Introducing substituents at specific positions within the benzofuran core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov For instance, substitutions at the C-2 position of the benzofuran ring have been identified as crucial for cytotoxic activity in some derivatives. nih.govmdpi.com The addition of halogen atoms like bromine, chlorine, or fluorine to the benzofuran ring has been shown to increase anticancer activities, likely due to the formation of halogen bonds that improve binding affinity. nih.gov The position of the halogen is a critical determinant of biological activity. nih.gov

Furthermore, the presence of a phenolic hydroxyl group on the benzofuran core can be vital for modulating anticancer activity, as it can donate a hydrogen bond to form favorable interactions with the target molecule. nih.gov The incorporation of hydrophilic groups, such as piperidine, can improve the physicochemical properties of the compound. nih.gov

In the context of anti-Alzheimer's disease agents, the inclusion of two or more hydroxyl groups on the aromatic ring of 2-arylbenzofuran compounds has been suggested to increase their BACE1 inhibitory activity. nih.gov

Role of the 2,6-Dichlorophenyl Substituent in Modulating Activity

The 2,6-dichlorophenyl substituent plays a critical role in defining the biological and chemical properties of the parent compound.

Positional and Electronic Effects of Chlorine Atoms on Biological and Chemical Activity

The presence and positioning of chlorine atoms on the phenyl ring significantly impact the molecule's activity. The ortho-positioning of the two chlorine atoms in 2,6-dichlorophenyl derivatives creates specific steric and electronic effects. nih.gov This substitution pattern can influence the molecule's conformation and its ability to interact with biological targets. nih.gov

Studies on related compounds have shown that the geometric position of chlorine atoms is a determining factor in molecular interactions. nih.gov For example, in the context of tyrosine kinase inhibitors, the 6-(2,6-dichlorophenyl) moiety was a key feature of a broadly active lead compound. researchgate.net The electronic nature of the chlorine atoms, being electron-withdrawing, also alters the electronic distribution of the entire molecule, which can affect its reactivity and binding properties. nih.gov

Influence on Target Interactions and Binding Affinities

The 2,6-dichlorophenyl group directly influences how the molecule binds to its biological targets. The specific arrangement of the chlorine atoms can lead to favorable or unfavorable interactions within the binding pocket of a protein. For instance, in the development of dopamine (B1211576) D1 positive allosteric modulators, a compound containing a 2-(2,6-dichlorophenyl)acetamide (B1307424) core was identified as a potent and selective agent. nih.gov The dichlorophenyl group was proposed to occupy a specific region of the receptor's binding site. nih.gov

The ability of chlorine atoms to form halogen bonds can significantly enhance binding affinity. nih.gov This type of interaction involves an attractive force between the electrophilic region of the halogen and a nucleophilic site on the target molecule. nih.gov

Comparative Analysis with Other Aryl-Substituted Benzofurans

Comparing 2-(2,6-dichlorophenyl)-1-benzofuran with other aryl-substituted benzofurans highlights the unique contribution of the 2,6-dichlorophenyl group. The nature and position of substituents on the aryl ring at the C-2 position of the benzofuran core are critical determinants of biological activity. nih.govnih.gov

For example, in a series of 2-aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives, the number and position of methoxy (B1213986) substituents on the phenyl ring influenced antiproliferative activity and selectivity against different cancer cell lines. mdpi.com Similarly, in the development of anti-Alzheimer's agents, different aryl substitutions on the benzofuran scaffold resulted in varying levels of cholinesterase and BACE1 inhibitory activity. nih.gov

The table below presents a comparative analysis of the inhibitory concentrations (IC₅₀) of various 2-arylbenzofuran derivatives against different targets, illustrating the impact of aryl substitution on activity.

| Compound ID | Aryl Substituent | Target | IC₅₀ (µM) | Reference |

| 8 | - | BACE1 | < 0.087 | nih.gov |

| 19 | - | BACE1 | < 0.087 | nih.gov |

| 20 | - | BACE1 | 0.043 | nih.gov |

| 20 | - | Acetylcholinesterase | 0.086 | nih.gov |

| Donepezil | - | Acetylcholinesterase | 0.085 | nih.gov |

| Baicalein | - | BACE1 | 0.087 | nih.gov |

| Baicalein | - | Acetylcholinesterase | 0.404 | nih.gov |

| 17i | - | LSD1 | 0.065 | nih.gov |

| 4e | 2-benzoyl-3-methyl-6-[2-(morpholin-4-yl)ethoxy] | ERα | - | nih.gov |

This table is for illustrative purposes and includes data from various studies on different benzofuran derivatives. The specific aryl substituents for compounds 8, 19, and 20 were not detailed in the provided search results.

Rational Design and Development of Novel Benzofuran Derivatives with Modified Properties

The understanding gained from SAR studies allows for the rational design and development of novel benzofuran derivatives with improved properties. nih.gov By making targeted modifications to the benzofuran core and the 2-aryl substituent, researchers can aim to enhance potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

For instance, based on a lead compound, new series of benzofuran derivatives can be synthesized and evaluated as inhibitors of specific enzymes or receptors. nih.gov Molecular docking studies can be employed to predict the binding modes of these new compounds and guide their design. nih.govnih.gov This approach has been successfully used to develop novel benzofuran-based inhibitors for targets such as lysine-specific demethylase 1 (LSD1) and estrogen receptors. nih.govnih.gov

The development of new synthetic methodologies also plays a crucial role in accessing novel benzofuran derivatives. researchgate.net These methods can provide efficient routes to a wider range of substituted benzofurans, facilitating more extensive SAR exploration. researchgate.net

Advanced Research Avenues and Future Perspectives for 2 2,6 Dichlorophenyl 1 Benzofuran

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-arylbenzofurans, including 2-(2,6-Dichlorophenyl)-1-benzofuran, has traditionally relied on methods that can have drawbacks such as harsh reaction conditions, expensive catalysts, and the generation of metallic waste. researchgate.netresearchgate.net Consequently, a significant research focus is on developing novel and sustainable synthetic routes that align with the principles of green chemistry. jddhs.comjddhs.com

Key areas of innovation include:

Catalyst Development: Transition-metal catalysis remains a cornerstone of benzofuran (B130515) synthesis. Palladium- and copper-based systems are extensively used for their efficiency in forming the core structure through reactions like Sonogashira coupling followed by intramolecular cyclization. nih.govacs.orgresearchgate.net Recent advances focus on using more sustainable and earth-abundant metals like iron to catalyze key bond-forming steps. acs.org One-pot procedures that combine multiple catalytic steps, such as a dual Sonogashira coupling followed by cyclization, are being developed to improve efficiency and reduce waste. acs.org

Green Reaction Conditions: A major push is toward methodologies that operate under milder and more environmentally benign conditions. This includes the development of one-pot syntheses at room temperature using green solvents, which feature steps like an ortho-hydroxyl group assisted Wittig reaction followed by in situ oxidative cyclization. rsc.org Another approach involves cascade sequences, such as an acetylene-activated nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization, which can be performed in water or DMSO, avoiding the need for transition metals. rsc.org

Atom Economy and Efficiency: Novel strategies aim to maximize atom economy. For instance, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a direct route to polysubstituted benzofurans using molecular oxygen as the oxidant. rsc.org Similarly, multicomponent reactions involving cascade transformations are being explored to construct the 2-substituted benzofuran framework from simple starting materials in a single operation. nih.gov

| Synthetic Strategy | Key Features | Catalyst/Reagents | Sustainability Aspect |

|---|---|---|---|

| Palladium-Catalyzed C-H Arylation | Directly couples benzofurans with aryl groups. mdpi.com | Pd(OAc)₂, CuCl₂ | Reduces pre-functionalization steps. |

| Copper-Catalyzed Coupling/Cyclization | Palladium-free synthesis from o-iodophenols and aryl acetylenes. researchgate.net | Copper(I) salts | Avoids more expensive/toxic palladium. |

| Iron/Copper One-Pot Synthesis | Uses earth-abundant metals for halogenation and C-O bond formation. acs.org | FeCl₃, CuI | High sustainability by using nonprecious metals. |

| One-Pot Wittig/Oxidative Cyclization | Environmentally friendly, proceeds at room temperature. rsc.org | - | Uses green solvents and mild conditions. |

| Aerobic Oxidative Cyclization | Uses molecular oxygen as the terminal oxidant. rsc.org | Copper catalyst, O₂ | High atom economy, avoids chemical oxidants. |

Advanced Applications of Computational Chemistry in Compound Design

Computational chemistry has become an indispensable tool for accelerating the design and understanding the properties of 2-arylbenzofuran derivatives. These in silico methods provide deep insights into molecular behavior, guiding synthetic efforts and predicting biological activity.

Molecular Docking and Dynamics: Molecular docking is widely used to predict the binding orientation and affinity of benzofuran derivatives to biological targets. proquest.comresearchgate.netresearchgate.net For instance, studies have used docking to investigate the interactions of 2-arylbenzofurans with targets relevant to SARS-CoV-2, such as the main protease and the spike receptor binding domain. niscpr.res.inresearchgate.net These initial docking studies are often followed by molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex over time, providing a more dynamic and realistic view of the molecular interactions. niscpr.res.in

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations are employed to understand the electronic structure, reactivity, and spectroscopic properties of benzofuran molecules. niscpr.res.in DFT can elucidate reaction mechanisms, such as the acid-catalyzed cyclization to form the benzofuran ring, by analyzing the properties of reaction intermediates. wuxiapptec.com It is also used to calculate global and local reactivity descriptors based on Pearson's hard and soft acids and bases (HSAB) principle, which can explain and predict the regioselectivity of reactions like catalytic hydrogenation. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzofuran derivatives, 2D-QSAR models have been developed to identify the key physicochemical parameters that govern their pharmacological properties, such as vasodilator activity. mdpi.com These models are crucial for optimizing lead compounds by suggesting modifications that are likely to enhance potency.

Strategies for Targeted Derivatization and Functionalization

To explore the full potential of the this compound scaffold, chemists employ various strategies for its targeted derivatization and functionalization. These modifications are essential for conducting structure-activity relationship (SAR) studies and fine-tuning the molecule's properties for specific applications, such as drug development. hw.ac.uknih.gov

C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the benzofuran core. hw.ac.uk Palladium-mediated reactions, often using a directing group like 8-aminoquinoline, can selectively introduce aryl and heteroaryl substituents at the C3 position. mdpi.com The C2 position is also a common site for functionalization, with palladium catalysis enabling the introduction of various groups. acs.org These methods avoid the need for pre-functionalized substrates, streamlining the synthesis of analog libraries. hw.ac.uk

Modification of the 2-Aryl Ring: The dichlorophenyl group at the C2 position offers sites for further modification, although the steric hindrance from the ortho-chloro atoms can pose challenges. Standard aromatic substitution reactions could be explored, or alternatively, analogs with different substitution patterns on the phenyl ring can be synthesized from the outset to probe electronic and steric effects.

Functionalization at Other Positions: The benzofuran scaffold offers multiple sites for derivatization. Palladium-catalyzed cycloisomerization of appropriately substituted phenols can lead to 2-functionalized benzofurans, such as those bearing hydroxymethyl or alkoxymethyl groups, which can serve as handles for further chemical transformations. nih.gov

| Position | Methodology | Type of Group Introduced | Reference |

|---|---|---|---|

| C2 | Palladium-Catalyzed C-H Arylation | Aryl Groups | mdpi.com |

| C3 | Directed C-H Arylation (Pd-catalyzed) | Aryl, Heteroaryl Groups | mdpi.com |

| C2 | Palladium-Catalyzed Cycloisomerization | Hydroxymethyl, Alkoxymethyl | nih.gov |

| C2 | Copper-Catalyzed Alkylation | Alkyl radicals | hw.ac.uk |

| Benzene (B151609) Ring | Iron-Catalyzed Halogenation | Iodo, Bromo | acs.org |

Interdisciplinary Research Directions and Collaborative Initiatives

The diverse biological activities and interesting physicochemical properties of 2-arylbenzofuran derivatives make them ideal candidates for interdisciplinary research. Progress in this area often relies on collaborations between synthetic chemists, computational chemists, pharmacologists, and materials scientists.

Drug Discovery and Medicinal Chemistry: This is the most prominent area of interdisciplinary research for benzofurans. The development of 2-arylbenzofuran-based molecules as agents for complex multifactorial diseases like Alzheimer's disease requires a multi-target approach. nih.gov This involves synthesizing focused libraries of compounds and evaluating them against various biological targets (e.g., cholinesterases, Aβ fibril formation), a process that necessitates close collaboration between synthetic chemists and neurobiologists. nih.gov Similarly, designing novel anticancer or antimicrobial agents involves iterative cycles of synthesis, biological screening, and computational modeling to optimize efficacy and selectivity. nih.gov

Materials Science: Benzofuran derivatives containing thiophene rings have shown potential in the development of organic photovoltaics and field-effect transistors. nih.govacs.org This application requires collaboration between organic chemists, who synthesize and modify these compounds, and materials scientists, who fabricate and characterize the electronic devices.

Agrochemistry: The inherent biological activity of the benzofuran scaffold makes it a promising starting point for the development of new agrochemicals, such as fungicides or herbicides. This research direction involves partnerships between chemists and plant scientists to identify compounds with high potency and favorable environmental profiles.

The future of research on this compound and related compounds lies in the synergy between these advanced approaches. Sustainable synthetic methods will enable the environmentally friendly production of diverse compound libraries. Computational tools will guide the design of molecules with enhanced properties, while innovative functionalization strategies will allow for their precise synthesis. Finally, interdisciplinary collaborations will be crucial for translating the fundamental chemical properties of these molecules into practical applications in medicine, electronics, and agriculture.

Q & A

Q. What are the recommended synthetic routes for 2-(2,6-Dichlorophenyl)-1-benzofuran, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or Ullmann-type reactions, leveraging halogenated precursors. Optimization involves controlling reaction temperature (70–90°C), using palladium catalysts (e.g., Pd(PPh₃)₄), and maintaining anhydrous conditions. Purification via column chromatography with hexane/ethyl acetate gradients (4:1 to 1:1) is critical to isolate the product . Monitor reaction progress using TLC (Rf ~0.3–0.5 in hexane/EtOAc) and confirm purity via melting point analysis (mp 79–81°C for intermediates) .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- HRMS-ESI : Use high-resolution mass spectrometry (HRMS-ESI) to verify molecular ions (e.g., [M-H]⁻ at m/z 347.9806) with <5 mmu deviation .

- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Melting Point : Compare observed mp (e.g., 79–81°C for sulfonyl chloride derivatives) with literature values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent polarity). To address this:

- Standardize bioactivity assays using reference compounds (e.g., diclofenac analogs) .

- Perform dose-response curves (0.1–100 µM) in triplicate to assess IC₅₀ variability.

- Use molecular docking to validate binding modes against targets (e.g., COX-2) and correlate with experimental data .

Q. What strategies mitigate unexpected byproducts during halogenation or sulfonation of this compound?

Methodological Answer: Byproducts like over-halogenated species or sulfur-oxidized derivatives can be minimized by:

- Using catalytic CuI/1,10-phenanthroline systems to direct regioselective C–H halogenation .

- Employing inert atmospheres (N₂/Ar) to prevent sulfur oxidation during sulfonation .

- Quenching reactions at 50% conversion and isolating intermediates via fractional crystallization .

Q. How do structural modifications (e.g., substituent position, halogen type) influence the compound’s physicochemical properties?

Methodological Answer:

- LogP : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce lipophilicity (measured via shake-flask method).

- Solubility : Replace 2,6-dichlorophenyl with methoxy groups to enhance aqueous solubility (tested in PBS pH 7.4) .

- Stability : Assess degradation under UV light (λ = 254 nm) using HPLC-UV to compare half-lives of derivatives .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate the metabolic stability of this compound analogs?

Methodological Answer:

- In vitro assays : Incubate compounds with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS over 60 minutes .

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms at 10 µM to identify metabolic liabilities.

- Structural redesign : Replace metabolically labile sites (e.g., ester linkages) with amide bonds, as shown in diclofenac analog studies .

Q. What statistical approaches are recommended for reconciling conflicting spectral data (e.g., NMR, IR) across studies?

Methodological Answer:

- Perform principal component analysis (PCA) on NMR chemical shifts to identify outlier datasets.

- Cross-validate IR spectra with computational simulations (e.g., DFT at B3LYP/6-31G* level) to confirm functional group assignments .

- Use consensus libraries (e.g., PubChem, CAS) to benchmark data against authenticated standards .

Safety & Handling

Q. What safety protocols are critical for handling this compound derivatives in electrophilic reactions?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Spill management : Neutralize acidic byproducts (e.g., sulfonyl chlorides) with sodium bicarbonate before disposal .

- Emergency procedures : Follow H303+H313+H333 protocols for inhalation/ingestion exposure, including immediate medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.